molecular formula C19H19BrN2O3 B5342538 3-bromo-N-[(Z)-1-(furan-2-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide

3-bromo-N-[(Z)-1-(furan-2-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide

Cat. No.: B5342538
M. Wt: 403.3 g/mol
InChI Key: WRTMIKIIZMZTOB-LGMDPLHJSA-N
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Description

3-bromo-N-[(Z)-1-(furan-2-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide is a complex organic compound that features a bromine atom, a furan ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(Z)-1-(furan-2-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the bromination of furan to produce 3-bromofuran, followed by a series of reactions to introduce the piperidine and benzamide groups . The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize costs, as well as ensuring the process is safe and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[(Z)-1-(furan-2-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while substitution of the bromine atom can produce a wide range of substituted benzamides .

Scientific Research Applications

3-bromo-N-[(Z)-1-(furan-2-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N-[(Z)-1-(furan-2-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-[(Z)-1-(furan-2-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Properties

IUPAC Name

3-bromo-N-[(Z)-1-(furan-2-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O3/c20-15-7-4-6-14(12-15)18(23)21-17(13-16-8-5-11-25-16)19(24)22-9-2-1-3-10-22/h4-8,11-13H,1-3,9-10H2,(H,21,23)/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTMIKIIZMZTOB-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)/C(=C/C2=CC=CO2)/NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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